molecular formula C25H26N2O3 B4171841 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide

2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide

Cat. No. B4171841
M. Wt: 402.5 g/mol
InChI Key: SFQXCLCITLZFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPP belongs to a class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to exhibit both estrogenic and anti-estrogenic effects in different tissues.

Mechanism of Action

2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide acts as a SERM, which means that it can selectively bind to estrogen receptors in different tissues and exhibit different effects. In breast tissue, 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide acts as an anti-estrogen and inhibits the growth of breast cancer cells. In bone tissue, 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide acts as an estrogen and can prevent bone loss and osteoporosis. 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has also been shown to inhibit the activity of a protein called Hsp90, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to exhibit a range of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to inhibit cell growth and induce cell death. In bone tissue, 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to increase bone mineral density and prevent bone loss. 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has also been shown to inhibit the growth of blood vessels and prevent angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide in lab experiments is its well-defined mechanism of action and selective binding to estrogen receptors. This allows researchers to study the specific effects of 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide in different tissues and cell types. However, one limitation of using 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide is its relatively low potency compared to other SERMs, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide and its potential therapeutic applications. One area of interest is the development of more potent analogs of 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide that can exhibit stronger anti-tumor effects. Another area of interest is the study of 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide in the prevention and treatment of osteoporosis is an area of ongoing research.
Conclusion:
In conclusion, 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide acts as a SERM and exhibits both estrogenic and anti-estrogenic effects in different tissues. 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to exhibit anti-tumor effects, inhibit angiogenesis, and prevent bone loss. Despite its relatively low potency, 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide remains an important compound for the study of estrogen receptor signaling and its potential therapeutic applications.

Scientific Research Applications

2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast, ovarian, and prostate cancer. 2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth and metastasis.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-19(30-24-13-7-21(8-14-24)20-5-3-2-4-6-20)25(28)26-22-9-11-23(12-10-22)27-15-17-29-18-16-27/h2-14,19H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQXCLCITLZFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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